molecular formula C20H20N4O2 B2755889 2-(3-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941891-59-4

2-(3-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2755889
CAS No.: 941891-59-4
M. Wt: 348.406
InChI Key: JRYNXLKGVOYKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research on similar compounds, such as the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their derivatives, has been pivotal in understanding the structural analogs of purine. These compounds have been explored for their antiviral activity, showcasing moderate activity against certain viruses at non-toxic dosage levels (Kim et al., 1978).
  • Another study focused on the microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety, highlighting innovative approaches to synthesize derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other related compounds (Shaaban, 2008).

Applications in Analytical Chemistry

  • A specific compound, 6-Isothiocyanatobenzo[g]phthalazine-1,4-(2H,3H)-dione, was synthesized for use as a highly sensitive and selective chemiluminescence derivatization reagent for amines in liquid chromatography. This showcases a practical application in analytical methods, demonstrating the compound's utility in enhancing detection sensitivity (Ishida et al., 1995).

Potential Biological and Medicinal Applications

  • Compounds within the same chemical family have been evaluated for their phosphodiesterase type 4 inhibitors' potential, revealing new structural classes of potent inhibitors. This research has implications for developing treatments for inflammatory conditions (Raboisson et al., 2003).
  • Glycolurils and their analogues, sharing structural similarities, have found applications in pharmacology (antibacterial, nootropic agents), explosives, and supramolecular chemistry, highlighting the versatility of these compounds in scientific and technological fields (Kravchenko et al., 2018).

Properties

IUPAC Name

8-(4-methylphenyl)-2-[(3-methylphenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-6-8-17(9-7-14)22-10-11-23-18(25)19(26)24(21-20(22)23)13-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYNXLKGVOYKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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